Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide
Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document outlines a robust three-step synthetic pathway, commencing with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid via esterification. The subsequent key step involves the acylation of the piperidine nitrogen with thiophene-2-carbonyl chloride. The synthesis culminates in the deprotection of the ester group to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and reaction workflows are presented to enable the replication of this synthesis for research and development purposes.
Introduction
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a hybrid heterocyclic molecule that incorporates both a thiophene and a piperidine scaffold. These structural motifs are prevalent in a wide range of biologically active compounds, making this molecule a valuable building block for the synthesis of novel therapeutic agents. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design programs. This guide details a reliable and efficient synthetic route to this important compound.
Synthetic Pathway Overview
The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is accomplished through a three-step process. The overall synthetic scheme is depicted below. The initial step involves the protection of the carboxylic acid of piperidine-4-carboxylic acid as an ethyl ester to prevent its interference in the subsequent amide bond formation. The second step is an amide coupling reaction between ethyl piperidine-4-carboxylate and thiophene-2-carbonyl chloride. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.
Caption: Overall synthetic pathway for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl piperidine-4-carboxylate
This procedure outlines the esterification of piperidine-4-carboxylic acid to protect the carboxylic acid functionality.
Reaction Scheme:
Caption: Esterification of piperidine-4-carboxylic acid.
Procedure:
Isonipecotic acid (10.0 mmol, 1.29 g) is dissolved in absolute ethanol (50 mL). The solution is cooled to 0°C, and thionyl chloride (40.0 mmol, 2.91 mL) is added dropwise. The resulting solution is stirred and refluxed for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield a yellow oil. The oil is then dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-piperidinecarboxylate as a clear oil.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Isonipecotic acid | [1] |
| Reagents | Absolute ethanol, Thionyl chloride | [1] |
| Reaction Time | 48 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product Yield | 94% | [1] |
| Product Appearance | Clear oil | [1] |
Step 2: Synthesis of Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate
This step involves the amide bond formation between the protected piperidine derivative and thiophene-2-carbonyl chloride.
Reaction Scheme:
Caption: Amide coupling reaction.
Procedure:
To a solution of ethyl piperidine-4-carboxylate (10.0 mmol, 1.57 g) in anhydrous dichloromethane (50 mL) under an inert atmosphere, triethylamine (12.0 mmol, 1.67 mL) is added. The mixture is stirred at room temperature for 10 minutes. Thiophene-2-carbonyl chloride (11.0 mmol, 1.61 g) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Materials | Ethyl piperidine-4-carboxylate, Thiophene-2-carbonyl chloride | General amide synthesis |
| Reagents | Triethylamine, Dichloromethane | General amide synthesis |
| Reaction Time | 12 hours | General amide synthesis |
| Reaction Temperature | Room Temperature | General amide synthesis |
| Product Yield | >80% (estimated) | Based on similar reactions |
| Purification | Column Chromatography | General procedure |
Note: Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid and thionyl chloride or oxalyl chloride.
Step 3: Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Reaction Scheme:
Caption: Ester hydrolysis.
Procedure:
Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate (10.0 mmol, 2.67 g) is suspended in a 1 M aqueous solution of sodium hydroxide (20 mL). The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with a 1 M aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.[2]
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate | [2] |
| Reagents | Sodium hydroxide, Hydrochloric acid | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Yield | >90% (estimated) | Based on similar reactions |
| Product Appearance | White to off-white solid | General observation |
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for the final product, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 12.0-13.0 (br s, 1H, COOH), 7.6-7.8 (m, 1H, thiophene-H), 7.4-7.6 (m, 1H, thiophene-H), 7.0-7.1 (m, 1H, thiophene-H), 4.0-4.5 (m, 2H, piperidine-H), 3.0-3.5 (m, 2H, piperidine-H), 2.5-2.8 (m, 1H, piperidine-H), 1.8-2.2 (m, 4H, piperidine-H). |
| ¹³C NMR | δ (ppm): ~175 (COOH), ~165 (C=O, amide), ~135-140 (thiophene C), ~125-130 (thiophene CH), ~40-45 (piperidine CH₂N), ~30-35 (piperidine CH), ~25-30 (piperidine CH₂). |
| IR (cm⁻¹) | ~3300-2500 (br, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1630 (C=O stretch of amide), ~1430, ~1250. |
| Mass Spec (ESI-MS) | m/z: 240.06 [M+H]⁺, 262.04 [M+Na]⁺.[3] |
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The provided experimental procedures and quantitative data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this key building block for the creation of novel and potentially therapeutic compounds. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
